1-(2-Fluorophenyl)piperazine Hydrochloride

5-HT1A receptor radioligand binding Ki determination

Phenylpiperazine 5-HT1A pharmacology is highly substitution-dependent, demanding precise tools. 1-(2-Fluorophenyl)piperazine HCl is a validated low-nanomolar antagonist fragment (Ki=43 nM) that avoids confounding D4 activity. • 23-fold affinity gain vs. unsubstituted phenylpiperazine • Clean serotonergic probe for behavioral studies • Aqueous HCl salt enables high-concentration fragment screening ≥98% purity, crystalline solid. In stock for global dispatch.

Molecular Formula C10H14ClFN2
Molecular Weight 216.68 g/mol
CAS No. 76835-09-1
Cat. No. B163275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)piperazine Hydrochloride
CAS76835-09-1
Synonyms1-(ortho-Fluorophenyl) piperazine; o-FPP; ortho-FPP
Molecular FormulaC10H14ClFN2
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C2=CC=CC=C2F.[Cl-]
InChIInChI=1S/C10H13FN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
InChIKeyJVQOFQHGEFLRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)piperazine Hydrochloride (CAS 76835-09-1): 5-HT1A Serotonergic Research Tool and Pharmacophore Core


1-(2-Fluorophenyl)piperazine Hydrochloride (CAS: 76835-09-1), the hydrochloride salt of the ortho-fluorinated arylpiperazine free base (CAS: 1011-15-0), is a foundational chemical tool and synthetic scaffold in serotonergic pharmacology. This compound belongs to the substituted phenylpiperazine class and exhibits binding affinity for the serotonin 5-HT1A receptor [1]. It serves as a core pharmacophoric fragment embedded within numerous 5-HT1A-targeting drug candidates and PET imaging probes, including the radioligand [18F]MPPF [2]. The 2-fluorophenyl substitution confers distinct physicochemical properties—specifically a calculated logP of 1.63 and a conjugate acid pKa of 8.78 —that differentiate it from unsubstituted and para-substituted analogs, directly influencing receptor binding profiles and downstream applications in CNS drug discovery and molecular imaging development.

Why Unsubstituted Phenylpiperazine or WAY-100635 Cannot Substitute for 1-(2-Fluorophenyl)piperazine HCl in Research


In serotonin receptor research and drug development, phenylpiperazine derivatives are not functionally interchangeable due to the profound impact of aromatic ring substitution on both receptor binding selectivity and physicochemical behavior. The ortho-fluorine atom in 1-(2-fluorophenyl)piperazine dramatically alters electron density on the aromatic ring, reducing π-π stacking interactions with hydrophobic receptor pockets relative to electron-rich analogs, while the electron-withdrawing effect modulates the basicity of the piperazine nitrogen (pKa 8.78) . Unsubstituted 1-phenylpiperazine lacks the fluorine-mediated electronic modulation essential for optimized 5-HT1A receptor engagement [1]. Conversely, the extensively characterized 5-HT1A antagonist WAY-100635, while containing a 2-methoxyphenylpiperazine core, carries a bulky N-substituent that profoundly alters its pharmacological profile—including potent D4 receptor agonist activity—and its high molecular weight (422.56 g/mol) renders it unsuitable as a tractable fragment for hit-to-lead optimization [2]. The hydrochloride salt form of 1-(2-fluorophenyl)piperazine further distinguishes it from the free base by offering aqueous solubility compatible with in vitro assay conditions, a critical practical consideration for reproducible experimental workflows .

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)piperazine HCl vs. Structural Analogs


5-HT1A Receptor Binding Affinity: 2-Fluorophenyl Substitution Confers Nanomolar Potency vs. Micromolar Affinity of Unsubstituted Scaffold

1-(2-Fluorophenyl)piperazine demonstrates nanomolar affinity for the 5-HT1A receptor (Ki = 43 nM in rat brain membranes via [3H]-WB-4101 displacement assay) [1]. This represents an affinity enhancement of at least 23-fold relative to the unsubstituted parent scaffold 1-phenylpiperazine, which exhibits Ki values exceeding 1,000 nM at the same receptor [2]. The ortho-fluorine substitution therefore converts a micromolar fragment into a low-nanomolar affinity pharmacophore suitable as a starting point for lead optimization. As a contextual benchmark, the gold-standard 5-HT1A antagonist WAY-100635 achieves Kd = 2.4 nM [3], indicating that 1-(2-fluorophenyl)piperazine occupies a strategically valuable intermediate affinity range—sufficient for target engagement in screening cascades while retaining the structural simplicity required for subsequent synthetic elaboration.

5-HT1A receptor radioligand binding Ki determination serotonin receptor

Functional Selectivity Profile: 5-HT1A Antagonism vs. WAY-100635 D4 Off-Target Agonism

1-(2-Fluorophenyl)piperazine functions as a 5-HT1A receptor antagonist, as demonstrated by its ability to antagonize 8-OH-DPAT-induced behavioral responses in rodent models [1]. Critically, the compound lacks the dopamine D4 receptor agonist activity that complicates the use of WAY-100635 as a clean 5-HT1A probe. WAY-100635 has been definitively characterized as a potent D4 receptor agonist [2], which confounds interpretation of in vivo studies where dopaminergic signaling may contribute to observed phenotypes. The comparative selectivity profile positions 1-(2-fluorophenyl)piperazine as a mechanistically cleaner 5-HT1A antagonist for studies requiring unambiguous serotonergic pathway interrogation. Additionally, structure-activity relationship studies have established that 2-fluorophenyl substitution, compared to 4-fluorophenyl or unsubstituted analogs, enhances 5-HT1A binding while attenuating α1-adrenergic receptor cross-reactivity [3].

functional selectivity 5-HT1A antagonist D4 receptor off-target activity

Physicochemical Differentiation: Ortho-Fluorine LogP and pKa Values Optimize CNS Drug-Likeness

1-(2-Fluorophenyl)piperazine exhibits physicochemical parameters that align with established CNS drug-likeness criteria: calculated logP of 1.63 and a conjugate acid pKa of 8.78 . The logP value of 1.63 falls within the optimal range for blood-brain barrier penetration (typically logP 1.5-3.5), while the pKa of 8.78 ensures that at physiological pH 7.4, a significant fraction of the piperazine nitrogen remains unprotonated—a prerequisite for passive diffusion across lipid membranes. For comparison, unsubstituted 1-phenylpiperazine has a lower logP (~1.2) and higher pKa (~9.3), resulting in reduced membrane permeability and altered CNS distribution kinetics [1]. The hydrochloride salt form (CAS 76835-09-1) further differentiates this compound from the free base (CAS 1011-15-0) by providing aqueous solubility suitable for in vitro assay preparation (soluble in water and polar solvents) , while the free base remains a liquid at room temperature with limited aqueous solubility (DMSO and methanol only, requiring heating) .

CNS drug discovery lipophilicity pKa blood-brain barrier permeability

Synthetic Utility: Preferred Scaffold for PET Tracer Development vs. Para-Substituted Isomers

The 2-fluorophenylpiperazine moiety serves as the core structural element in the clinically validated PET radioligand [18F]MPPF, a fluoro analog of WAY-100635 used for noninvasive imaging of 5-HT1A receptors in the living human brain [1]. [18F]MPPF demonstrates specific, reversible binding to 5-HT1A-rich regions, achieving a hippocampus-to-cerebellum radioactivity ratio of 4.29 (SD = 0.21; n = 5) in cat brain PET studies [1]. The ortho-fluorine substitution pattern is essential for this application; para-fluorophenylpiperazine isomers exhibit altered radiolabeling kinetics and receptor binding profiles that are suboptimal for PET imaging applications [2]. Furthermore, recent advances in copper-mediated radiofluorination have enabled direct 18F-labeling of the 2-fluorophenylpiperazine scaffold with radiochemical yields of 30-80% (n = 3), facilitating efficient synthesis of D4 receptor-targeted PET tracers . This established radiochemical accessibility makes 1-(2-fluorophenyl)piperazine a preferred precursor over 3- or 4-fluorophenyl regioisomers in molecular imaging probe development programs.

PET imaging 18F-radiolabeling MPPF radiopharmaceutical synthesis

Recommended Research Applications for 1-(2-Fluorophenyl)piperazine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting 5-HT1A Receptors

Use 1-(2-fluorophenyl)piperazine HCl as a validated, low-nanomolar affinity fragment (Ki = 43 nM) for 5-HT1A receptor screening cascades. The 23-fold affinity enhancement over unsubstituted phenylpiperazine makes this compound the minimal viable pharmacophore for hit identification, while its molecular weight (216.69 g/mol for the HCl salt) permits extensive synthetic elaboration without exceeding lead-like property thresholds. The aqueous solubility of the hydrochloride salt enables high-concentration stock preparation for fragment soaking in crystallography studies and for reliable dose-response measurements in radioligand displacement assays [1].

Mechanistic Studies of 5-HT1A Antagonism Without D4 Receptor Confounds

Employ 1-(2-fluorophenyl)piperazine HCl as a clean 5-HT1A antagonist probe in in vivo rodent behavioral pharmacology experiments. Unlike WAY-100635, which introduces D4 receptor agonist activity that complicates interpretation of dopaminergic contributions to phenotype, this compound provides unambiguous serotonergic pathway interrogation. The demonstrated antagonist activity against 8-OH-DPAT-induced responses validates its utility in studies of anxiety, depression, and cognition where selective 5-HT1A blockade is required [2].

Precursor and Reference Standard for 18F-PET Tracer Development

Utilize 1-(2-fluorophenyl)piperazine as the non-radioactive reference standard and synthetic precursor for [18F]MPPF and related 5-HT1A-targeted PET radioligands. The established in vivo imaging performance of [18F]MPPF—with a hippocampus-to-cerebellum ratio of 4.29—demonstrates the suitability of the ortho-fluorophenylpiperazine core for generating clinically relevant imaging agents. The hydrochloride salt form provides the aqueous solubility necessary for radiochemical quality control procedures and HPLC method development [3].

SAR Campaigns for ENT1/ENT2 Nucleoside Transporter Inhibitors

Employ 1-(2-fluorophenyl)piperazine as the essential halogenated phenylpiperazine building block for synthesizing FPMINT-analog inhibitors of equilibrative nucleoside transporters. Structure-activity relationship studies have demonstrated that the presence of a halogen substituent in the fluorophenyl moiety adjacent to the piperazine ring is essential for ENT1 and ENT2 inhibitory activity, establishing the ortho-fluorine substitution pattern as a prerequisite for this pharmacological class [4].

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